molecular formula C4H2BClF3KS B1512884 Potassium (5-chlorothiophen-2-yl)trifluoroborate CAS No. 1190883-05-6

Potassium (5-chlorothiophen-2-yl)trifluoroborate

Cat. No.: B1512884
CAS No.: 1190883-05-6
M. Wt: 224.48 g/mol
InChI Key: CBFRQOVNXITSBL-UHFFFAOYSA-N
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Description

Potassium (5-chlorothiophen-2-yl)trifluoroborate is a chemical compound with the molecular formula C₄H₂BClF₃KS It is a potassium salt of (5-chlorothiophen-2-yl)trifluoroborate, which is a derivative of thiophene with a chlorine atom at the 5-position and a trifluoroborate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (5-chlorothiophen-2-yl)trifluoroborate typically involves the reaction of 5-chlorothiophene with trifluoroboronic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters to ensure high yield and purity. The compound is often synthesized in specialized chemical reactors with precise temperature and pressure control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Potassium (5-chlorothiophen-2-yl)trifluoroborate undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chloro and trifluoroborate positions are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Potassium (5-chlorothiophen-2-yl)trifluoroborate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Medicine: It may be used in the development of pharmaceuticals and as a tool in medicinal chemistry.

  • Industry: The compound is utilized in the chemical industry for the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which Potassium (5-chlorothiophen-2-yl)trifluoroborate exerts its effects involves its participation in cross-coupling reactions. The trifluoroborate group acts as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of the trifluoroborate group and the subsequent formation of the desired products.

Comparison with Similar Compounds

Potassium (5-chlorothiophen-2-yl)trifluoroborate is compared with other similar compounds, such as Potassium (3-chlorothiophen-2-yl)trifluoroborate and Potassium (4-chlorothiophen-2-yl)trifluoroborate These compounds differ in the position of the chlorine atom on the thiophene ring, which affects their reactivity and applications

List of Similar Compounds

  • Potassium (3-chlorothiophen-2-yl)trifluoroborate

  • Potassium (4-chlorothiophen-2-yl)trifluoroborate

  • Potassium (2-chlorothiophen-3-yl)trifluoroborate

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

potassium;(5-chlorothiophen-2-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BClF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFRQOVNXITSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(S1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BClF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746452
Record name Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190883-05-6
Record name Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-chlorothiophene-5-trifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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